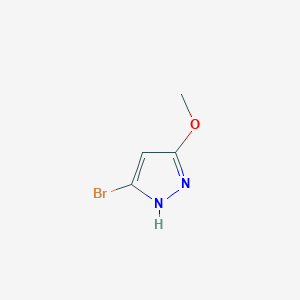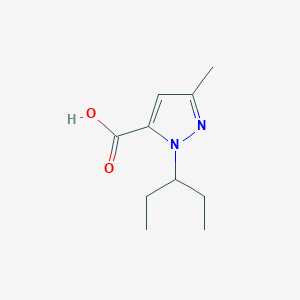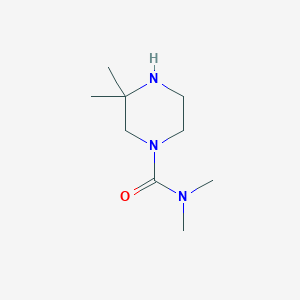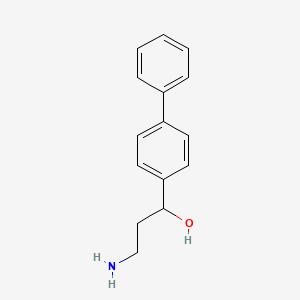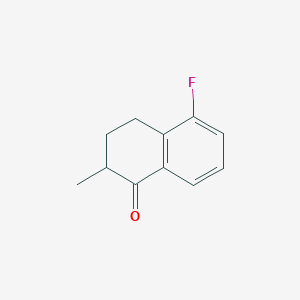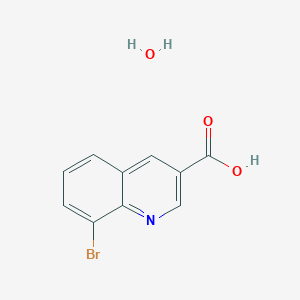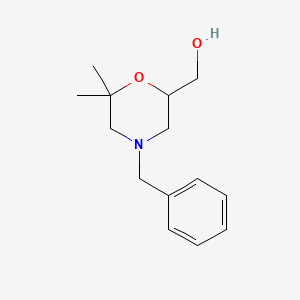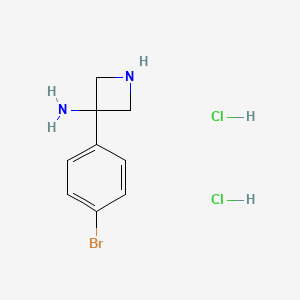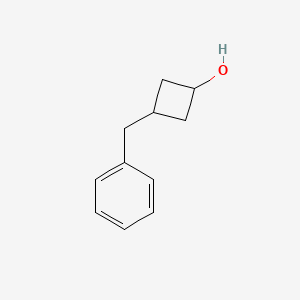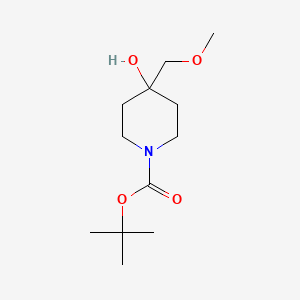
Tert-butyl-4-hydroxy-4-(Methoxymethyl)piperidin-1-carboxylat
Übersicht
Beschreibung
Tert-butyl 4-hydroxy-4-(methoxymethyl)piperidine-1-carboxylate is a synthetic organic compound with the molecular formula C({12})H({23})NO(_{4}) It is characterized by a piperidine ring substituted with a tert-butyl ester, a hydroxyl group, and a methoxymethyl group
Wissenschaftliche Forschungsanwendungen
Tert-butyl-4-hydroxy-4-(Methoxymethyl)piperidin-1-carboxylat: Eine umfassende Analyse wissenschaftlicher Forschungsanwendungen:
Arzneimittelforschung und -entwicklung
Diese Verbindung dient als entscheidende Zwischenstufe bei der Synthese verschiedener pharmakologisch aktiver Moleküle. Beispielsweise wird sie bei der Herstellung von Vandetanib verwendet, einem Medikament zur Behandlung von medullärem Schilddrüsenkrebs .
Gezielte Protein-Degradation
Die Struktur von this compound macht es zu einem nützlichen semi-flexiblen Linker in der PROTAC (Proteolysis Targeting Chimeras) -Entwicklung, einem neuartigen Ansatz in der Therapie der gezielten Protein-Degradation .
Tuberkuloseforschung
In der medizinischen Forschung, insbesondere im Zusammenhang mit Tuberkulose, wurde diese Verbindung in Prozesse verwickelt, die die protonenmotorische Kraft erzeugen, die für das Überleben von Mycobacterium tuberculosis unter hypoxischen Bedingungen innerhalb infizierter Granulome unerlässlich ist .
Organische Synthese
Chemische Zwischenstufe
Es dient als wichtige chemische Zwischenstufe in vielen biologisch aktiven Verbindungen, wie z. B. Crizotinib, einem Antikrebsmittel .
Laborsicherheit und Handhabung
Obwohl es sich nicht um eine Anwendung im eigentlichen Sinne handelt, ist es wichtig, die Sicherheitsvorkehrungen zu beachten, die mit der Handhabung dieser Verbindung in Forschungseinrichtungen verbunden sind, und die Notwendigkeit angemessener Laborkleidung und Vorsichtsmaßnahmen hervorzuheben .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-hydroxy-4-(methoxymethyl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: Starting from a suitable precursor, such as 4-hydroxy-4-(methoxymethyl)piperidine, the piperidine ring is formed through cyclization reactions.
Introduction of the Tert-butyl Ester Group: The tert-butyl ester group is introduced via esterification reactions using tert-butyl chloroformate or similar reagents under basic conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial Production Methods: In an industrial setting, the production of tert-butyl 4-hydroxy-4-(methoxymethyl)piperidine-1-carboxylate may involve:
Batch or Continuous Flow Processes: Depending on the scale, batch reactors or continuous flow systems are used to optimize yield and efficiency.
Catalysts and Solvents: Catalysts such as acids or bases and solvents like dichloromethane or ethanol are employed to facilitate the reactions.
Types of Reactions:
Oxidation: The hydroxyl group can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO({3})).
Reducing Agents: Sodium borohydride (NaBH({4})).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted piperidines depending on the reagents used.
Chemistry:
Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Biochemical Studies: Utilized in studies involving enzyme interactions and metabolic pathways.
Medicine:
Pharmaceutical Development: Explored for potential therapeutic applications due to its structural similarity to bioactive molecules.
Industry:
Material Science: Investigated for use in the development of new materials with specific properties.
Wirkmechanismus
The mechanism by which tert-butyl 4-hydroxy-4-(methoxymethyl)piperidine-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydroxyl and methoxymethyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s activity and specificity.
Vergleich Mit ähnlichen Verbindungen
Tert-butyl 4-hydroxypiperidine-1-carboxylate: Lacks the methoxymethyl group, leading to different reactivity and applications.
4-Hydroxy-4-(methoxymethyl)piperidine: Lacks the tert-butyl ester group, affecting its stability and solubility.
This detailed overview provides a comprehensive understanding of tert-butyl 4-hydroxy-4-(methoxymethyl)piperidine-1-carboxylate, covering its synthesis, reactions, applications, and comparisons with similar compounds
Eigenschaften
IUPAC Name |
tert-butyl 4-hydroxy-4-(methoxymethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-11(2,3)17-10(14)13-7-5-12(15,6-8-13)9-16-4/h15H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPUWCTBTBPMHQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(COC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


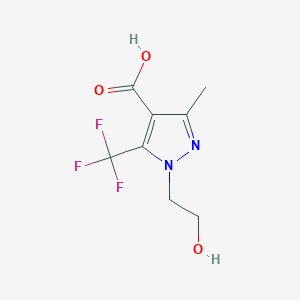
![tert-Butyl hexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate](/img/structure/B1377014.png)
![8-Bromo-5-chloroimidazo[1,2-a]pyridine](/img/structure/B1377015.png)
